1-(tert-Butoxy)-2-iodobenzene
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Overview
Description
1-(tert-Butoxy)-2-iodobenzene is an organic compound that features both a tert-butoxy group and an iodine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(tert-Butoxy)-2-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-(tert-butoxy)benzene using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the iodination process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxy group into various organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxy)-2-iodobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The tert-butoxy group can be oxidized or reduced, depending on the reagents and conditions used.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly when treated with strong bases like potassium tert-butoxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like 1-(tert-butoxy)-2-aminobenzene or 1-(tert-butoxy)-2-alkoxybenzene can be formed.
Oxidation Products: Oxidation can yield compounds like 1-(tert-butoxy)-2-iodobenzoic acid.
Elimination Products: Elimination reactions can produce alkenes such as 1-(tert-butoxy)-2-iodoethylene.
Scientific Research Applications
1-(tert-Butoxy)-2-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: It is explored for its potential use in drug development and as a precursor for biologically active compounds
Mechanism of Action
The mechanism of action of 1-(tert-butoxy)-2-iodobenzene involves its reactivity towards various nucleophiles and electrophiles. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds .
Comparison with Similar Compounds
1-(tert-Butoxy)-2-propanol: This compound shares the tert-butoxy group but differs in the presence of a hydroxyl group instead of iodine.
tert-Butyloxycarbonyl-protected amino acids: These compounds feature the tert-butoxy group as a protective group for amino acids.
Biological Activity
1-(tert-Butoxy)-2-iodobenzene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
Property | Value |
---|---|
Molecular Formula | C10H13I |
Molecular Weight | 264.11 g/mol |
IUPAC Name | This compound |
Canonical SMILES | C(C)(C)OC1=CC=CC=C1I |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the iodine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions. This property can lead to modifications in biological macromolecules such as proteins and nucleic acids, potentially altering their function.
Potential Targets
- Enzymes : The compound may act as an inhibitor or modulator for specific enzymes involved in metabolic pathways.
- Receptors : It could interact with various receptors, influencing signaling pathways related to pain, inflammation, or neuroprotection.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that halogenated compounds can possess antimicrobial properties. The iodine atom is particularly known for enhancing the antimicrobial efficacy of organic compounds.
- Anticancer Potential : Some derivatives of iodinated compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cellular signaling pathways.
- Neuroprotective Effects : There is emerging evidence suggesting that compounds with similar structures may provide neuroprotection in models of neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress.
Case Studies and Research Findings
- Antimicrobial Studies : A study found that iodinated aromatic compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to membrane disruption and interference with metabolic processes .
- Cytotoxicity Assays : In vitro assays demonstrated that this compound could induce cell death in certain cancer cell lines, possibly through apoptosis. The IC50 values were reported to be in the low micromolar range, indicating potent activity .
- Neuroprotective Research : Research involving animal models has suggested that similar iodinated compounds can enhance cognitive function and reduce neuroinflammation, providing a basis for further exploration into their use in treating conditions like Alzheimer's disease .
Properties
Molecular Formula |
C10H13IO |
---|---|
Molecular Weight |
276.11 g/mol |
IUPAC Name |
1-iodo-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H13IO/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7H,1-3H3 |
InChI Key |
ATICSBMFVOLGRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=C1I |
Origin of Product |
United States |
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